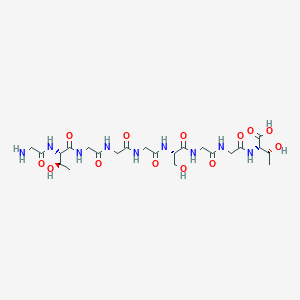
4-Diethylamino-2-trifluoromethyl-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H13F3N2 It is characterized by the presence of a diethylamino group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:
Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at the desired position.
Cyano Group Replacement: Substitution of the bromine atom with a cyano group using cuprous cyanide.
Aminolysis Substitution: Introduction of the diethylamino group through aminolysis.
The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the same steps as the laboratory synthesis but on a larger scale, with optimizations to improve yield and purity. The use of readily available reagents and simplified procedures helps in achieving high-purity products with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Diethylamino-2-trifluoromethyl-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
4-Diethylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Diethylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The diethylamino group and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-trifluoromethyl-benzonitrile
- 4-Fluoro-2-trifluoromethyl-benzonitrile
- 4-Isocyanato-2-trifluoromethyl-benzonitrile
Uniqueness
4-Diethylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both diethylamino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific applications .
Properties
CAS No. |
821777-22-4 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-(diethylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-3-17(4-2)10-6-5-9(8-16)11(7-10)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
RJJVBSQKXPHNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)

![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
